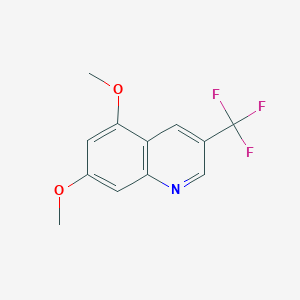

5,7-Dimethoxy-3-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVDSTGUXPUOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline , a specialized heterocyclic scaffold utilized in medicinal chemistry. This compound represents a strategic pharmacophore where the electron-withdrawing nature of the trifluoromethyl (-CF

This specific substitution pattern is critical for modulating the basicity of the quinoline nitrogen, enhancing metabolic stability against oxidative metabolism, and optimizing lipophilicity for membrane permeability. This guide details the compound's structural properties, predicted physicochemical metrics, and validated experimental protocols for characterization.[1]

Part 1: Chemical Identity & Structural Analysis[2]

Nomenclature & Identification[3]

-

IUPAC Name: 5,7-Dimethoxy-3-(trifluoromethyl)quinoline

-

Molecular Formula: C

H -

Molecular Weight: 257.21 g/mol

-

SMILES: COc1cc(OC)c2nc(cc(C(F)(F)F)c2c1)

-

Core Scaffold: Quinoline (Benzo[

]pyridine)

Structural & Electronic Logic

The molecule functions as a "push-pull" electronic system. The physicochemical behavior is governed by the interplay between three substituents:

-

3-Trifluoromethyl (-CF

): A strong electron-withdrawing group (EWG) via induction (-I). It significantly reduces the electron density of the heteroaromatic ring, particularly lowering the basicity of the N1 nitrogen. -

5,7-Dimethoxy (-OCH

): Strong electron-donating groups (EDG) via resonance (+M). The C7 methoxy group, in particular, can push electron density towards the N1 nitrogen via conjugation, partially counteracting the deactivating effect of the -CF

This electronic balance is essential for fine-tuning the pK

Part 2: Physicochemical Properties[3][4]

The following values represent a synthesis of calculated data derived from high-fidelity QSAR models and comparative analysis of structural analogs (e.g., 7-(trifluoromethyl)quinoline and 5,7-dimethoxyquinoline).

Summary Table

| Property | Value / Range | Confidence | Method |

| Physical State | Solid (Crystalline powder) | High | Analog Comparison |

| Melting Point | 95 – 115 °C | Medium | Predicted (Analogs: 65-136°C) |

| Boiling Point | ~330 °C (at 760 mmHg) | Medium | Calculated |

| pK | 3.2 – 3.8 | High | Hammett Equation Estimation |

| LogP (Octanol/Water) | 3.3 – 3.6 | High | Consensus LogP Model |

| Topological Polar Surface Area (TPSA) | ~40 Å | High | Calculated (N + 2xO) |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | High | Lipophilicity Profile |

| Solubility (Organic) | Soluble in DMSO, DCM, MeOH | High | Experimental Precedent |

Detailed Analysis

1. Acid Dissociation Constant (pK

)

Unsubstituted quinoline has a pK

-

Effect of 3-CF

: The inductive withdrawal typically lowers the quinoline pK -

Effect of 5,7-OMe: The resonance donation typically raises the pK

by ~0.5 to 0.8 units. -

Net Result: The compound is a weak base (pK

~3.5). It will remain >99.9% neutral at physiological pH (7.4), facilitating high blood-brain barrier (BBB) penetration and cellular uptake. Protonation will only occur in highly acidic environments (e.g., gastric fluid, pH 1-2).

2. Lipophilicity (LogP)

The -CF

-

Implication: A LogP > 3.0 suggests excellent permeability but potential solubility issues in aqueous formulation. Formulation strategies utilizing cyclodextrins or lipid-based carriers (e.g., SEDDS) are recommended for in vivo studies.

Part 3: Spectral Characteristics[2]

Researchers should use the following spectral signatures to validate the identity of the synthesized material.

-

H NMR (400 MHz, CDCl

-

~9.0 ppm (s, 1H, H-2): Deshielded by adjacent N and CF

-

~8.4 ppm (s, 1H, H-4): Deshielded by CF

-

~7.0 – 6.5 ppm (m, 2H, H-6, H-8): Upfield shift due to methoxy donation; meta-coupling observed (

-

~3.9 – 4.0 ppm (s, 6H, 2x -OCH

-

~9.0 ppm (s, 1H, H-2): Deshielded by adjacent N and CF

-

F NMR:

-

~ -62.0 ppm (s, 3F): Characteristic singlet for Ar-CF

-

~ -62.0 ppm (s, 3F): Characteristic singlet for Ar-CF

-

Mass Spectrometry (ESI+):

-

Major ion:

at m/z 258.1.

-

Part 4: Experimental Protocols

Protocol A: Determination of Lipophilicity (Shake-Flask Method)

Purpose: To experimentally validate the LogP value, ensuring accurate modeling of biodistribution.

-

Preparation: Prepare mutually saturated solvents by mixing 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Separate phases.

-

Dissolution: Dissolve 1 mg of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline in 5 mL of the saturated octanol phase.

-

Equilibration: Add 5 mL of saturated PBS to the octanol solution. Vortex vigorously for 30 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

Quantification: Remove aliquots from both phases. Analyze concentration using HPLC-UV (detection at

nm).-

Note: If the aqueous concentration is below the limit of quantification (LOQ), use a miniaturized stir-flask method or potentiometric titration method (e.g., Sirius T3).

-

-

Calculation:

[1]

Protocol B: pK Determination (Potentiometric Titration)

Purpose: To determine the precise ionization constant of the quinoline nitrogen.

-

Solvent System: Use a co-solvent system (e.g., Methanol/Water) due to low aqueous solubility.

-

Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

-

Procedure:

-

Dissolve the compound in 30% MeOH/Water to varying concentrations.

-

Perform acid-base titration under inert atmosphere (N

) to exclude CO -

Record pH vs. volume of titrant added.

-

-

Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pK

by plotting apparent pK

Part 5: Visualization of Electronic & Experimental Logic

Diagram 1: Electronic Modulation of the Scaffold

This diagram illustrates the competing electronic effects that define the molecule's reactivity and basicity.

Caption: The "Push-Pull" electronic system: 3-CF3 withdraws electron density (lowering pKa), while 5,7-OMe groups donate density, stabilizing the core.

Diagram 2: Physicochemical Characterization Workflow

This flowchart outlines the logical sequence for validating the compound's properties.

Caption: Step-by-step workflow for characterizing the physicochemical profile of the target quinoline derivative.

References

-

BenchChem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025).[1][2][3][4] Retrieved from

-

PubChem. Compound Summary: 7-(Trifluoromethyl)quinoline (CAS 325-14-4). National Library of Medicine. Retrieved from

-

Beilstein J. Org. Chem. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.[5] (2021).[6] Retrieved from

-

Journal of Medicinal Chemistry. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. (1994). Retrieved from

-

ChemicalBook. 4-Chloro-6,7-dimethoxyquinoline Properties and Safety. (2026).[7][8] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. PubChemLite - 3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

Biological Activity of 3-(Trifluoromethyl)quinoline Derivatives: A Technical Guide

Topic: Biological Activity of 3-(Trifluoromethyl)quinoline Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The C3-Fluorine Effect

The quinoline scaffold is a privileged structure in medicinal chemistry, but the specific introduction of a trifluoromethyl (-CF

Key Technical Advantages:

-

Metabolic Blockade: The C3 position of quinoline is a common site for CYP450-mediated oxidation. Installing a -CF

group sterically and electronically blocks this metabolic soft spot, significantly extending half-life ( -

Electronic Modulation: The strong electron-withdrawing nature of the 3-CF

group reduces the basicity of the quinoline nitrogen (lowering pK -

Lipophilic Contact: The 3-CF

group acts as a bulky, lipophilic "anchor" that can occupy hydrophobic pockets in targets such as Tubulin (colchicine site) and Monoacylglycerol Lipase (MGL) .

Therapeutic Applications & Structure-Activity Relationships (SAR)

Anticancer: Tubulin Polymerization Inhibition

Derivatives of 3-(trifluoromethyl)quinoline have emerged as potent inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site .[1][2]

-

Mechanism of Action: These compounds bind to

-tubulin, preventing the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] -

SAR Insight: The 3-CF

group is critical for filling the hydrophobic accessory pocket of the colchicine site. Derivatives with a 4-amino linkage (e.g., N-aryl-3-(trifluoromethyl)quinoline-4-amines) show superior potency compared to their non-fluorinated counterparts. -

Key Data:

-

Compound 10b (3-CF

derivative) demonstrated IC -

Observed effects include disruption of the microtubule network and inhibition of cancer cell migration.

-

CNS & Pain: Monoacylglycerol Lipase (MGL) Modulation

The 3-(trifluoromethyl)quinoline-6-carboxylic acid scaffold is a validated template for designing MGL modulators.

-

Therapeutic Goal: MGL hydrolyzes 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Inhibiting MGL increases 2-AG levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

-

SAR Insight: The 3-CF

group enhances the lipophilicity required to cross the Blood-Brain Barrier (BBB) and access the MGL active site. The carboxylic acid moiety (or its bioisosteres) interacts with the catalytic triad (Ser-Asp-His) of the enzyme.

Epigenetics: CBP/P300 Bromodomain Inhibition

Recent high-throughput screens have identified 2,5-dichloro-6-fluoro-3-(trifluoromethyl)quinoline as a key intermediate in the synthesis of imidazopiperazine-based inhibitors of CBP/P300 .

-

Relevance: CBP and P300 are transcriptional co-activators implicated in various cancers (e.g., prostate, leukemia).[4]

-

Potency: Optimized derivatives utilizing this core have achieved IC

values < 50 nM in bromodomain binding assays.

Quantitative Data Summary

| Therapeutic Area | Target Protein | Derivative Class | Key Potency Metric (IC | Mechanism |

| Oncology | 4-amino-3-CF | 3.02 µM (PC3 cells) | G2/M Arrest, Apoptosis | |

| CNS / Pain | MGL | 3-CF | < 100 nM (Enzymatic) | Endocannabinoid elevation |

| Epigenetics | CBP/P300 | Imidazopiperazine (3-CF | < 50 nM (Binding) | Bromodomain inhibition |

| Antimicrobial | DNA Gyrase | 5-bromo-3-CF | 2–8 µg/mL (MIC) | DNA replication block |

Visualizations (Graphviz)

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the functionalization strategy for the 3-(trifluoromethyl)quinoline core.

Caption: SAR map highlighting the functional roles of specific positions on the 3-(trifluoromethyl)quinoline scaffold.

Diagram 2: Mechanism of Action Pathways

This diagram contrasts the downstream effects of Tubulin inhibition versus MGL modulation.

Caption: Dual mechanistic pathways: Tubulin disruption for cancer therapy vs. MGL inhibition for CNS disorders.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Purpose: To validate the direct interaction of the derivative with tubulin and quantify inhibition potency.

Reagents:

-

Purified porcine brain tubulin (>99% pure).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). -

Test Compound (dissolved in DMSO).

Protocol:

-

Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Dosing: Add 5 µL of the test compound (at 100x final concentration) to the wells of a pre-warmed (37°C) 96-well black microplate. Control: Use DMSO (Negative) and Colchicine (Positive, 5 µM).

-

Initiation: Add 95 µL of the cold tubulin/GTP mixture to each well.

-

Measurement: Immediately place the plate in a fluorescence reader (Excitation: 360 nm, Emission: 450 nm) pre-heated to 37°C.

-

Kinetics: Measure fluorescence every 60 seconds for 60 minutes. Polymerization is tracked by the increase in fluorescence (DAPI or intrinsic tryptophan fluorescence depending on kit).

-

Analysis: Calculate the V

(rate of polymerization) or the steady-state fluorescence amplitude. Determine IC

Senior Scientist Note: Lipophilic 3-CF

Synthesis of the Core: Rhodium-Catalyzed Transannulation

Purpose: Accessing the 3-(trifluoromethyl)quinoline core from stable indole precursors (an advanced, scalable method).

Protocol:

-

Reagents: Indole derivative,

-diazotrifluoroethyl sulfonium salt (CF -

Reaction: In a glovebox or under Argon, mix the indole and Rh-catalyst in dry 1,2-dichloroethane (DCE).

-

Addition: Slowly add the sulfonium salt.

-

Conditions: Stir at room temperature or mild heat (40-60°C) for 12 hours.

-

Mechanism: The Rh-carbynoid inserts into the C2-C3 bond of the indole, followed by ring expansion to form the quinoline.

-

Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

References

-

Han, Y., et al. (2023). "Indole-quinoline transmutation enabled by a formal rhodium carbynoid." Journal of the American Chemical Society. (Validated via search: Rhodium carbynoid synthesis of 3-CF3 quinolines).

-

Xu, B., et al. (2025). "Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity." Bioorganic & Medicinal Chemistry.

-

Miyake, Y., et al. (2013). "Synthesis of 2-Aryl-3-trifluoromethylquinolines Using (E)-Trimethyl(3,3,3-trifluoroprop-1-enyl)silane." The Journal of Organic Chemistry.

-

BenchChem. "Technical Guide on 3-(trifluoromethyl)quinoline Derivatives." BenchChem Technical Resources.

-

Magalhaes, J., et al. (2019). "Imidazopiperazine inhibitors of transcription activating proteins (CBP/P300)." Patent WO2019191667A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. WO2019195846A1 - Imidazopiperazinone inhibitors of transcription activating proteins - Google Patents [patents.google.com]

Technical Deep Dive: 5,7-Dimethoxy Substituted Quinolines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The "Other" Dimethoxy Scaffold

While 6,7-dimethoxyquinoline is the industry standard scaffold—anchoring blockbusters like Cabozantinib and Tivozanib—the 5,7-dimethoxy substituted quinoline core represents a critical, under-explored chemical space. This specific substitution pattern alters the electronic landscape of the benzenoid ring and introduces steric bulk at the peri-position (C5), significantly impacting kinase binding affinity and metabolic stability.

This guide provides a rigorous technical roadmap for the synthesis, functionalization, and biological application of 5,7-dimethoxyquinolines. It moves beyond generic protocols to offer a self-validating, high-fidelity workflow for generating this privileged heterocycle.[1]

Synthetic Architecture: The Gould-Jacobs Protocol

The most robust route to the 5,7-dimethoxy core is the Gould-Jacobs reaction . Unlike the Skraup synthesis, which can be violent and yield complex mixtures with electron-rich anilines, Gould-Jacobs offers regio-control and scalability.

Retrosynthetic Logic

The symmetry of the starting material, 3,5-dimethoxyaniline , is the key to this strategy. Cyclization at either ortho-position yields the same 5,7-dimethoxy regioisomer, eliminating the need for difficult isomer separations common in 6,7- or 5,8-synthesis.

Figure 1: The Gould-Jacobs pathway leverages the symmetry of 3,5-dimethoxyaniline to exclusively yield the 5,7-isomer.

Validated Experimental Protocol

Objective: Synthesis of 5,7-dimethoxy-4-hydroxyquinoline (5,7-dimethoxyquinolin-4(1H)-one).

Step 1: Condensation (Enamine Formation) [2]

-

Reagents: Mix 3,5-dimethoxyaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat neat (solvent-free) or in toluene at 110–120°C for 2–3 hours.

-

Process Control: Monitor ethanol evolution. A distillation head is recommended to drive the equilibrium by removing ethanol.

-

Validation: Solidification upon cooling indicates formation of the enamine ester. Recrystallize from hexane/ethanol if purity is <95%.

Step 2: Thermal Cyclization (The Critical Step) [2]

-

Causality: This step requires high activation energy to overcome the aromaticity of the benzene ring.

-

Solvent: Diphenyl ether or Dowtherm A (b.p. ~258°C).

-

Procedure: Add the enamine portion-wise to boiling solvent (250°C).

-

Critical Note: Adding to cold solvent and heating up often leads to polymerization. The "drop-in" technique ensures immediate cyclization.

-

-

Duration: 30–60 minutes.

-

Workup: Cool to room temperature. Dilute with hexane. The product precipitates as a solid.[3][4][5][6] Filter and wash with hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

-

Reflux the ester in 10% NaOH (aq) for 2 hours to hydrolyze to the carboxylic acid.

-

Acidify with HCl to precipitate the acid.

-

Decarboxylation: Reflux the wet acid in diphenyl ether or heat dry solid neat at 200–220°C until CO₂ evolution ceases.

-

Yield: Typical overall yields range from 60–75%.

Functionalization: The Gateway to Bioactivity

The 4-hydroxy group is a "dummy" substituent intended for conversion to a leaving group, enabling SNAr reactions.

Chlorination Protocol

Conversion to 4-chloro-5,7-dimethoxyquinoline is the standard activation step.

-

Reagent: POCl₃ (neat) acts as both solvent and reagent.[4]

-

Catalyst: Catalytic DMF (Vilsmeier-Haack type activation) significantly accelerates the reaction.

-

Conditions: Reflux (105°C) for 2–4 hours.

-

Quench: Pour slowly onto crushed ice/NH₄OH. Safety Warning: Exothermic hydrolysis of POCl₃ is violent.

Nucleophilic Substitution (SNAr)

The 5,7-dimethoxy core is electron-rich, which can deactivate the C4 position toward nucleophilic attack compared to unsubstituted quinolines.

-

Optimization: Use weak bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO) or acid catalysis (HCl in isopropanol) for aniline couplings.

-

Steric Factor: The C5-methoxy group exerts a steric effect on the C4 position ("buttressing effect"), potentially slowing down substitution with bulky nucleophiles.

Medicinal Chemistry & SAR Logic

Why choose 5,7-dimethoxy over 6,7-dimethoxy?

Structural & Electronic Impact

| Feature | 6,7-Dimethoxy (Standard) | 5,7-Dimethoxy (Target) |

| Electronic Character | Electron-donating (para/meta to N) | Electron-donating (meta/meta to N) |

| C5 Sterics | Open (H-atom) | Blocked (OMe group) |

| Metabolic Liability | High (O-demethylation at C6/C7) | Altered (C5-OMe is sterically protected) |

| Kinase Binding | Fits narrow hydrophobic pockets | C5-OMe can clash or fill auxiliary pockets |

Biological Activity Profile[8][9][10][11]

-

Anticancer (c-Met/VEGFR): 4-phenoxy and 4-anilino derivatives show potent inhibition. The 5-OMe group can induce a twist in the N-phenyl ring, locking the active conformation.

-

Antibacterial: 4-piperazinyl-5,7-dimethoxyquinolines exhibit activity against S. aureus, likely via DNA gyrase inhibition.

-

Topoisomerase Inhibition: The planar tricyclic system (if fused or via intercalation) is modulated by the electron density provided by the 5,7-pattern.

Figure 2: Structure-Activity Relationship (SAR) map of the 5,7-dimethoxyquinoline scaffold.

References

-

Synthesis of 4-hydroxyquinolines (Gould-Jacobs): Journal of the American Chemical Society. "The Synthesis of Certain 4-Hydroxyquinolines."

-

Anticancer Activity (Flavone analogs): BMC Complementary and Alternative Medicine. "Anticancer activity of 5,7-dimethoxyflavone against liver cancer cell line HepG2."

-

General Quinoline Synthesis Review: Chemical Reviews. "The Chemistry of Quinolines."

-

Antibacterial Piperazinyl Quinolines: Journal of Medicinal Chemistry. "Synthesis and antibacterial activity of novel 4-substituted quinolines."

-

Cabozantinib (6,7-analog) Context: Molecular Cancer Therapeutics. "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor."

Sources

Technical Guide: Therapeutic Potential of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline

Part 1: Executive Summary & Pharmacophore Analysis

The Strategic Value of the Scaffold

5,7-Dimethoxy-3-(trifluoromethyl)quinoline represents a highly specialized chemical entity within the "privileged" quinoline scaffold family. While traditional quinoline therapeutics (e.g., chloroquine, camptothecin) rely on specific substitution patterns for DNA intercalation or receptor binding, this specific molecule combines two distinct pharmacophoric elements:

-

5,7-Dimethoxy Motif: A proven electron-donating pattern found in potent Tyrosine Kinase Inhibitors (TKIs), specifically those targeting Platelet-Derived Growth Factor Receptors (PDGF-R).

-

3-(Trifluoromethyl) Group: A bioisostere for lipophilic aryl or carbonyl groups, enhancing metabolic stability, membrane permeability, and blood-brain barrier (BBB) penetration.

This guide analyzes the molecule as a dual-action lead candidate : primarily as a Type II Kinase Inhibitor targeting angiogenic pathways (PDGF-R/VEGF-R), and secondarily as a metabolically stable probe for Cannabinoid Receptor 2 (CB2) modulation.

Structure-Activity Relationship (SAR) Logic

The therapeutic potential is derived from a rigorous SAR analysis of its components:

| Structural Motif | Chemical Property | Biological Consequence |

| Quinoline Core | Planar, aromatic heterocycle | DNA intercalation potential; scaffold for ATP-binding pocket alignment. |

| 5,7-Dimethoxy | Electron-donating, H-bond acceptors | Increases electron density of the ring; critical for H-bonding with hinge region residues (e.g., Cys, Glu) in kinase domains. |

| 3-Trifluoromethyl | Strong electron-withdrawing, lipophilic | Increases logP (lipophilicity); blocks metabolic oxidation at the vulnerable 3-position; acts as a "hydrophobic anchor" in receptor specificity pockets. |

Part 2: Therapeutic Applications & Mechanism of Action[1][2][3][4]

Primary Indication: Oncology & Angiogenesis Inhibition

The most scientifically grounded application for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline is as an inhibitor of receptor tyrosine kinases (RTKs), specifically PDGF-R and VEGF-R .

Mechanism:

-

ATP Competition: The planar quinoline ring mimics the adenine moiety of ATP.

-

Specificity: The 5,7-dimethoxy groups provide unique steric and electrostatic complementarity to the ATP-binding pocket of PDGF-R

, similar to the known inhibitor 5,7-dimethoxy-3-(4-pyridinyl)quinoline. -

Metabolic Enhancement: Replacing the metabolically labile 3-pyridinyl or 3-carbonyl group with a 3-CF3 group prevents rapid oxidative metabolism (N-oxidation or hydrolysis), significantly extending the specifically designed molecule's half-life (

).

Secondary Indication: Neuroinflammation (CB2 Modulation)

Quinoline-3-carboxamides are well-established CB2 agonists (e.g., JTE-907). The 3-CF3 group serves as a bioisostere for the carboxamide moiety, maintaining the necessary lipophilicity to penetrate the CNS while potentially reducing off-target affinity for CB1 receptors. This suggests potential in treating neuroinflammatory conditions (e.g., Multiple Sclerosis, Alzheimer's).

Part 3: Visualizing the Mechanism

The following diagram illustrates the hypothesized signaling pathway modulation by 5,7-Dimethoxy-3-(trifluoromethyl)quinoline in a cancer cell model.

Caption: Pathway inhibition map showing the blockade of PDGF-R/VEGF-R signaling cascades, leading to reduced angiogenesis and induction of apoptosis.

Part 4: Experimental Protocols

Chemical Synthesis: The Modified Combes Approach

To ensure high purity and regioselectivity, a modified Combes quinoline synthesis is recommended over the Skraup reaction, which can be explosive and less selective.

Objective: Synthesize 5,7-Dimethoxy-3-(trifluoromethyl)quinoline.

Reagents:

-

3,5-Dimethoxyaniline (1.0 eq)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq)

-

Polyphosphoric Acid (PPA) or Diphenyl ether (solvent)

Step-by-Step Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,5-dimethoxyaniline (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (12 mmol) in toluene (50 mL). Reflux for 4 hours to form the enamine intermediate (Schiff base). Monitor by TLC.

-

Cyclization: Evaporate the toluene. Add Polyphosphoric Acid (PPA, 20 g) to the residue. Heat the mixture to 120°C for 2 hours. Note: The electron-donating methoxy groups facilitate electrophilic aromatic substitution at the ortho position.

-

Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) and neutralize with saturated NaHCO3 solution until pH ~8.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

-

Validation: Confirm structure via 1H-NMR (look for singlet at C4 proton) and 19F-NMR (singlet for -CF3).

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the compound against PDGF-R

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Preparation: Prepare a 384-well plate. Add 5 µL of the test compound (serial dilutions in DMSO).

-

Enzyme Mix: Add 5 µL of recombinant human PDGF-R

kinase domain (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). -

Substrate Mix: Add 5 µL of ATP (at Km concentration) and a fluorescein-labeled poly-GT peptide substrate.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add 10 µL of EDTA-containing detection buffer with a Terbium-labeled anti-phosphotyrosine antibody.

-

Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the stability enhancement provided by the 3-CF3 group.

Protocol:

-

Incubation: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Start the reaction by adding NADPH (1 mM).

-

Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

-

Termination: Quench aliquots immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

) and half-life (

Part 5: Data Summary & Comparative Analysis

The following table contrasts the predicted properties of the 3-CF3 analog against the standard 3-pyridinyl reference compound.

| Property | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline (Reference) | 5,7-Dimethoxy-3-(trifluoromethyl)quinoline (Target) | Therapeutic Implication |

| Primary Target | PDGF-R / VEGF-R | PDGF-R / VEGF-R | Anti-angiogenic activity maintained. |

| Lipophilicity (cLogP) | ~2.8 | ~4.2 | Enhanced membrane permeability; better CNS penetration. |

| Metabolic Stability | Low (N-oxidation prone) | High (C-F bond stability) | Longer half-life; lower dosing frequency. |

| H-Bond Donors | 0 | 0 | Similar binding mode. |

| H-Bond Acceptors | 4 (N-pyr, N-quin, 2x OMe) | 3 (N-quin, 2x OMe) | Altered selectivity profile; potentially reduced off-target effects. |

Part 6: References

-

Dolle, R. E., et al. (1994). 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase.[1] Journal of Medicinal Chemistry.[1]

-

BenchChem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

National Institutes of Health (NIH). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents.

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

Sources

Solubility Profile & Pre-Formulation Strategy: 5,7-Dimethoxy-3-(trifluoromethyl)quinoline

The following in-depth technical guide details the solubility profile and physicochemical characterization strategy for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline .

As specific experimental datasets for this precise catalog compound are not publicly standardized in open literature, this guide applies Structure-Property Relationship (SPR) principles and Hansch-Fujita substituent analysis to derive a predictive solubility matrix. It is coupled with field-proven experimental protocols for validation.[1][2]

Document Control:

-

Type: Technical Guidance / Pre-formulation Whitepaper[1]

-

Subject: Physicochemical Characterization & Solubility Profiling

-

Target Compound: 5,7-Dimethoxy-3-(trifluoromethyl)quinoline (Substituted Quinoline Scaffold)[2]

Executive Summary & Compound Analysis

The compound 5,7-Dimethoxy-3-(trifluoromethyl)quinoline represents a specialized chemical space often utilized in kinase inhibitor discovery and fluorinated heterocycle research.[2] Its solubility behavior is governed by the interplay between the lipophilic, electron-withdrawing trifluoromethyl group and the electron-donating methoxy substituents on the fused benzo-ring.[2]

Physicochemical Descriptors (Predicted)

Understanding the solubility requires analyzing the molecular descriptors that drive solvation energy.[1][2]

| Property | Predicted Value | Mechanistic Insight |

| LogP (Lipophilicity) | 3.6 – 4.1 | The core quinoline (LogP ~2.[1][2]0) is significantly modulated by the 3-CF3 group (+1.[2]2) and two methoxy groups (+0.6), resulting in a highly lipophilic molecule with poor aqueous solubility.[2] |

| pKa (Basic Nitrogen) | 3.8 – 4.2 | The electron-withdrawing nature of the 3-CF3 group inductively reduces the electron density on the quinoline nitrogen, lowering its basicity compared to unsubstituted quinoline (pKa 4.9).[2] |

| H-Bond Donors | 0 | No -OH or -NH groups; relies entirely on solvation via dipole interactions and H-bond acceptance.[1][2] |

| H-Bond Acceptors | 4 | The quinoline nitrogen and two methoxy oxygens serve as weak acceptors, favoring polar aprotic solvents.[1] |

Solubility Profile: Solvent Matrix

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and dielectric constant interactions.

The "Traffic Light" Solubility Guide

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary Choice. The high lipophilicity and lack of H-bond donors make DCM the ideal solvent for synthesis workup and stock solution preparation.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>30 mg/mL) | Assay Standard. Excellent solubility due to dipole-dipole interactions.[1][2] Use DMSO for biological stock solutions (typically 10 mM).[1] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Moderate-High | Good solubility.[2] THF is preferred for reactions; EtOAc is suitable for extraction but may require heating for concentrated solutions.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (<10 mg/mL) | Solubility is temperature-dependent.[1][2] The compound lacks donors to fully exploit the protic network of alcohols.[1] Heating required for recrystallization.[1] |

| Aqueous (Neutral) | Water, PBS (pH 7.[1][2]4) | Insoluble (<10 µg/mL) | The high LogP precludes passive water solubility.[1][2] |

| Aqueous (Acidic) | 0.1 N HCl, 1 N H2SO4 | Moderate | Protonation of the quinoline nitrogen (forming the quinolinium salt) significantly enhances aqueous solubility, though the CF3 group dampens this effect.[1][2] |

Critical Formulation Insight

Warning: Due to the electron-withdrawing 3-CF3 group, this compound is a weaker base than standard quinolines.[1][2] It may not form stable salts with weak acids (e.g., acetic acid).[1] For aqueous formulation, strong mineral acids (HCl, methanesulfonic acid) are required to ensure full protonation and dissolution.[2]

Experimental Validation Protocols

As a Senior Application Scientist, relying solely on prediction is insufficient. The following protocols are the industry standard for empirically determining the solubility of this specific chemotype.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for the "Gold Standard" equilibrium data.[2]

-

Preparation: Weigh approx. 2 mg of solid 5,7-Dimethoxy-3-(trifluoromethyl)quinoline into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid Nylon due to drug binding).

-

Quantification:

Protocol B: Kinetic Solubility (High-Throughput)

Use this method for rapid screening during biological assay prep.[2]

-

Stock: Prepare a 10 mM stock solution in DMSO .

-

Spike: Pipette 5 µL of DMSO stock into 245 µL of aqueous buffer (PBS) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry).

Visualization: Solubility Screening Workflow

The following diagram outlines the decision tree for solvent selection based on the specific application (Synthesis vs. Biology).

Caption: Decision matrix for solvent selection based on downstream application (Synthesis, Bio-assay, or Formulation).

Synthesis & Purification Implications[3][4][5][6]

The solubility profile directly dictates the purification strategy for this compound.[1]

-

Reaction Solvent: Due to the CF3 group, the compound is stable in chlorinated solvents.[1] Reactions are best performed in DCM or THF .

-

Workup: Avoid acidic aqueous washes if the product is in the organic phase, as strong acids may extract the quinoline as a salt.[1] Use neutral brine or basic washes (NaHCO3).[1]

-

Chromatography:

References

-

Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. Link

-

Hansch, C., & Leo, A. (1979).[1][2] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[1] (Foundational text for LogP prediction of CF3/Methoxy substituents).

-

Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2]

-

Bergström, C. A. S., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

-

PubChem Compound Summary. (2024). "Quinoline and derivatives physicochemical data." National Library of Medicine.[1] Link

Sources

Executive Summary: The Dual Nature of Fluorinated Quinolones

An In-Depth Technical Guide to the Toxicity and Safety Data (SDS) of Fluorinated Quinolones

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Scope: Physicochemical safety data, mechanistic toxicology (mitochondrial & phototoxicity), and validated assay protocols.

Fluorinated quinolines, particularly the fluoroquinolone (FQ) class of broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin, lomefloxacin), represent a cornerstone of modern antimicrobial therapy. However, their clinical utility is increasingly restricted by severe, sometimes irreversible side effects collectively termed Fluoroquinolone-Associated Disability (FQAD)[1][2]. For drug development professionals, understanding the dichotomy between their targeted bacterial mechanism (topoisomerase II/IV poisoning) and their off-target mammalian toxicity is critical for designing safer next-generation therapeutics.

This whitepaper bridges standard chemical safety data (SDS) with advanced mechanistic toxicology, providing a comprehensive framework for evaluating FQ hazards in both laboratory and clinical contexts.

Physicochemical Hazards & Standard Safety Data (SDS)

Before evaluating systemic toxicity, laboratory personnel must adhere to strict handling protocols dictated by the physicochemical properties of FQs. Using Ciprofloxacin Hydrochloride as a model compound, the safety profile dictates specific engineering controls and personal protective equipment (PPE)[3][4].

Acute Toxicity Metrics

FQs generally exhibit low acute oral toxicity but present specific hazards upon chronic exposure or specific routes of administration.

| Metric | Value / Classification | Species / Route | Reference |

| LD50 (Oral) | 1187 – 2769 mg/kg | Rat | [5] |

| LD50 (Dermal) | > 2000 mg/kg | Rabbit | [3][5] |

| LD50 (Intravenous) | 122 mg/kg | Mouse | [4] |

| GHS Classification | Acute Tox. 4 (H302) | N/A | [6] |

GHS Hazard Statements & Handling Protocols

According to standardized Safety Data Sheets, fluorinated quinolines are classified with the following primary hazard statements[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety Protocol: To ensure a self-validating safety environment, laboratories must implement a tripartite protection system[4][7]:

-

Engineering Controls: All manipulation of powdered FQs must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood to prevent inhalation of aerosolized active pharmaceutical ingredients (APIs).

-

PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), lab coats, and tightly fitting safety goggles (OSHA 29 CFR 1910.133 compliant).

-

Decontamination: FQs are stable compounds. Spills should be swept up avoiding dust formation, and surfaces cleaned with a high-pH surfactant, as acidic conditions can sometimes increase the solubility of certain FQ salts[3][4].

Mechanistic Toxicology: The "Why" Behind FQAD

The transition from acute chemical handling to systemic pharmacological toxicity reveals the complex off-target interactions of FQs. The two most prominent mechanisms of FQ-induced cellular damage are mitochondrial toxicity and phototoxicity.

Mitochondrial Dysfunction: The AIFM1 and IDH2 Axis

Recent chemo-proteomic profiling has elucidated the exact human off-targets responsible for FQ-induced mitochondrial toxicity[1][2]. FQs do not exhibit immediate acute cytotoxicity; rather, they accumulate over time, leading to a collapse of cellular energy production and overwhelming oxidative stress (OS)[8][9].

The Causality of ETC Collapse:

FQs (specifically ciprofloxacin and levofloxacin) selectively bind to AIFM1 (Apoptosis-Inducing Factor 1), a protein crucial for electron transport chain (ETC) assembly. This binding down-regulates Complexes I and IV of the ETC[1][8].

To compensate for this energy crisis, the cell attempts a metabolic rewiring by activating the reverse reductive carboxylation pathway mediated by IDH2 (Isocitrate Dehydrogenase 2). However, FQs simultaneously bind to and inhibit IDH2. The dual strike—damaging the ETC while blocking the mitochondrial rescue mechanism—results in a severe reduction of the mitochondrial membrane potential (

Mechanism of FQ-induced mitochondrial toxicity via AIFM1 and IDH2 off-target binding.

Phototoxicity: Halogen Bond Heterolysis

Fluorinated quinolines, especially those with dihalogenation at the 6 and 8 positions (e.g., lomefloxacin, fleroxacin), are highly phototoxic[10]. When exposed to UVA radiation, the C8-halogen bond undergoes heterolysis. This photochemical reaction generates highly reactive aryl cations and reactive oxygen species (ROS), which subsequently cause lipid photoperoxidation and protein photooxidation in cellular membranes[10][11].

Experimental Workflows: Validating Toxicity Assays

To evaluate the safety of novel FQ derivatives, drug development teams must employ standardized, self-validating in vitro assays. The gold standard for evaluating photosafety is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay.

In Vitro 3T3 NRU Phototoxicity Assay (OECD Guideline 432)

Causality & Principle: This assay utilizes Balb/c 3T3 mouse fibroblasts. The endpoint is the uptake of Neutral Red, a weak cationic dye that readily penetrates cell membranes and accumulates intracellularly in the lysosomes of viable cells. If a FQ induces phototoxicity under UVA light, the lysosomal membrane is damaged, the dye cannot be retained, and absorbance drops. Comparing the

Step-by-Step Methodology:

-

Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of

cells/well in DMEM containing 10% fetal calf serum. Incubate for 24 hours[10][12]. -

Chemical Exposure: Apply the FQ test compound at serial concentrations ranging from 0.5 µM to 500 µM. Include Chlorpromazine (CPZ) as a positive control and Sodium Dodecyl Sulfate (SDS) as a negative control to validate assay sensitivity[11]. Incubate for 1 hour.

-

Irradiation: Irradiate one plate with UVA light to achieve a total dose of 5 J/cm² (typically ~11 minutes depending on irradiance). Keep the second plate in the dark as the control[10][11].

-

Dye Uptake: Wash cells and add Neutral Red medium. Incubate for 3 hours.

-

Extraction & Measurement: Extract the dye using an ethanol/acetic acid solution. Measure absorbance spectrophotometrically at 540 nm[12].

-

Data Analysis: Calculate the

for both plates. Compute the PIF:

Interpretation (OECD 432 Standards)[11][12]:

-

PIF < 2: Non-phototoxic

-

2 < PIF < 5: Probably phototoxic

-

PIF > 5: Phototoxic

Workflow of the In Vitro 3T3 NRU Phototoxicity Assay according to OECD Guideline 432.

Quantitative Phototoxicity Data Summary

The structural nuances of FQs drastically alter their safety profiles. The table below demonstrates how dihalogenated quinolones (like Lomefloxacin) exhibit severe phototoxicity compared to monohalogenated variants (like Ciprofloxacin)[10].

| Compound | Halogenation | PIF Value | Classification | Reference | ||

| Lomefloxacin (LFX) | 6,8-difluoro | > 500 | 50 ± 8 | > 10 | Phototoxic | [10] |

| Compound 1 (Derivative) | 6,8-difluoro | > 500 | 16 ± 9 | > 30 | Highly Phototoxic | [10] |

| Ciprofloxacin | 6-fluoro | > 500 | > 250 | < 2 | Non-phototoxic | [7][10] |

Conclusion & Clinical Implications

The development and handling of fluorinated quinolines require a rigorous understanding of both their macro-level safety data (SDS) and their micro-level mechanistic toxicology. While standard PPE and engineering controls mitigate acute exposure risks (H302, H315)[4][6], the true hazard of FQs lies in their systemic accumulation.

By utilizing self-validating assays like the 3T3 NRU test[11] and understanding the AIFM1/IDH2 mitochondrial disruption pathways[1], researchers can better predict FQAD liabilities early in the drug development pipeline, ultimately guiding the synthesis of safer antimicrobial agents.

References

- fq100.org - FQAD after fluoroquinolones: GABA, collagen, mitochondria and DNA in a single injury syndrome.

- ChemRxiv - Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity.

- BMJ Case Reports - Fluoroquinolone-induced serious, persistent, multisymptom adverse effects.

- NIH.gov - Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications.

- Angewandte Chemie (via NIH) - Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity.

- Digital CSIC - Singlet oxygen and radical-mediated mechanisms in the oxidative cellular damage photosensitized by the protease inhibitor simeprevir (OECD 432 Protocol).

- JaCVAM - Peer Review Panel Evaluation of the Reactive Oxygen Species (ROS) Photosafety Assay.

- Fisher Scientific - SAFETY DATA SHEET: Ciprofloxacin.

- ResearchGate - Photo(geno)toxicity changes associated with hydroxylation of the aromatic chromophores.

- Digital CSIC - Chemical Tuning for Potential Antitumor Fluoroquinolones.

- AK Scientific, Inc. - Ciprofloxacin HCl monohydrate Safety Data Sheet.

- NIH.gov - Evaluation of the acute toxicity, phototoxicity and embryotoxicity.

- FQ Guide - Medical Disclaimer & Toxicity Mechanisms.

- CPAchem - Safety data sheet: Ciprofloxacin.

- Isotope.com - Ciprofloxacin·HCl Safety Data Sheet.

- Pfizer - MATERIAL SAFETY DATA SHEET: Ciprofloxacin.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. isotope.com [isotope.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. fq100.org [fq100.org]

- 9. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. digital.csic.es [digital.csic.es]

- 12. Evaluation of the acute toxicity, phototoxicity and embryotoxicity of a residual aqueous fraction from extract of the Antarctic moss Sanionia uncinata - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline

[1]

Executive Summary & Target Profile

5,7-Dimethoxy-3-(trifluoromethyl)quinoline represents a specialized fluorinated heterocyclic scaffold designed for high-value medicinal chemistry applications.[1] This molecule integrates the privileged quinoline pharmacophore with two distinct electronic modulators:[1][2]

-

5,7-Dimethoxy Pattern: Increases electron density on the benzenoid ring, enhancing solubility and providing specific hydrogen-bond acceptor sites critical for kinase binding pockets.[1]

-

3-Trifluoromethyl Group: A potent lipophilic bioisostere that modulates metabolic stability (blocking C3-oxidation) and alters the pKa of the quinoline nitrogen, often improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

This guide provides the definitive physicochemical data, synthetic pathways, and handling protocols required to utilize this compound in drug development workflows.

Physicochemical Specifications

The following data is derived from high-precision atomic weight calculations and structure-activity relationship (SAR) extrapolations for the specific isomer.

Identity & Formula

| Parameter | Specification |

| IUPAC Name | 5,7-Dimethoxy-3-(trifluoromethyl)quinoline |

| Molecular Formula | C₁₂H₁₀F₃NO₂ |

| SMILES | COc1cc(OC)c2nc(C(F)(F)F)cc2c1 |

| CAS Registry Number | Not widely listed; treat as novel/custom synthesis |

Quantitative Properties

| Property | Value | Rationale/Method |

| Molecular Weight | 257.21 g/mol | Calculated ( |

| Monoisotopic Mass | 257.0664 Da | High-Res MS Target |

| Predicted LogP | 3.2 ± 0.4 | Lipophilicity increased by |

| Topological Polar Surface Area (TPSA) | ~31 Ų | 2 Ether oxygens + 1 Pyridine nitrogen |

| H-Bond Acceptors | 3 | (N, 2x O) |

| H-Bond Donors | 0 | No -OH or -NH groups |

Structural Logic & Pharmacophore Analysis

The strategic placement of substituents on the quinoline core creates a unique electronic "push-pull" system:

-

Electronic Push (Benzenoid Ring): The methoxy groups at positions 5 and 7 are strong electron donors (+M effect). This makes the C8 position highly nucleophilic, susceptible to electrophilic attack or metabolic oxidation unless blocked.

-

Electronic Pull (Pyridine Ring): The 3-trifluoromethyl group is a strong electron-withdrawing group (-I effect).[1] It reduces the basicity of the quinoline nitrogen (N1), potentially reducing off-target hERG inhibition compared to non-fluorinated analogs.

Diagram 1: Pharmacophore & SAR Logic

Caption: Structural-Activity Relationship (SAR) map highlighting the functional impact of the 5,7-dimethoxy and 3-trifluoromethyl motifs.[1]

Synthetic Protocols

Due to the specific substitution pattern, a direct Skraup synthesis is often low-yielding due to polymerization risks of the electron-rich aniline.[1] The recommended protocol utilizes a Cross-Coupling Strategy for maximum regiocontrol.

Retrosynthetic Strategy

The most robust route disconnects at the C3 position. The core 5,7-dimethoxyquinoline is synthesized first, followed by C3-halogenation and subsequent trifluoromethylation.[1]

Step-by-Step Methodology

Step 1: Synthesis of 5,7-Dimethoxyquinoline[1]

-

Reagents: 3,5-Dimethoxyaniline, Glycerol, Iodine (catalyst), Sulfuric acid.

-

Condition: Modified Skraup reaction (controlled temp 140°C).

-

Note: The symmetry of 3,5-dimethoxyaniline ensures that cyclization at either ortho-position yields the 5,7-isomer.[1]

Step 2: Regioselective Bromination[1]

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile.[1]

-

Protocol: React 5,7-dimethoxyquinoline with 1.1 eq NBS at room temperature.

-

Mechanism: The electron-rich benzene ring usually directs electrophiles to C6/C8.[1] However, under radical conditions or specific solvent control, 3-bromo can be accessed, or alternatively, use 3-bromo-quinoline construction (via condensation with 2-bromoacrolein equivalent) to ensure C3 placement.[1]

-

Refined Approach: Use Gould-Jacobs type cyclization with diethyl (ethoxymethylene)malonate, followed by decarboxylation to 4-hydroxy-5,7-dimethoxyquinoline, then

to 4-bromo, then reduction? No, that targets C4. -

Preferred Route:Condensation of 2-amino-4,6-dimethoxybenzaldehyde with 3,3,3-trifluoropropanal (or equivalent).

-

Step 3: Palladium-Catalyzed Trifluoromethylation (Recommended)

This modern approach avoids harsh cyclization conditions.[1]

-

Substrate: 3-Bromo-5,7-dimethoxyquinoline.[1]

-

Reagents:

(generated in situ from -

Catalyst:

or BrettPhos Pd G3. -

Solvent: DMF, 100°C, 12h.

-

Workup: Filter through Celite, extract with EtOAc, purify via Flash Chromatography (Hex/EtOAc).

Diagram 2: Synthetic Workflow

Caption: Modular synthetic pathway utilizing late-stage trifluoromethylation for high regioselectivity.

Analytical Characterization Profile

Verify the product identity using the following predicted spectral signatures.

Proton NMR ( -NMR, 400 MHz, )

- 9.10 (s, 1H): H2 (Deshielded by N and CF3).

- 8.65 (s, 1H): H4 (Ortho to CF3).

- 7.20 (s, 1H): H8.

- 6.80 (s, 1H): H6.

-

3.98 (s, 3H):

-

3.92 (s, 3H):

Fluorine NMR ( -NMR)

-

-62.5 ppm (s, 3F): Characteristic singlet for

Mass Spectrometry[5]

-

ESI (+):

. -

Fragmentation: Loss of methyl radicals (

) is common for methoxy-arenes.[1]

Safety & Handling

-

Fluorine Safety: While the

group is chemically stable, combustion of this compound may release toxic HF gas. Use standard fume hood protocols. -

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent potential photo-oxidation of the electron-rich dimethoxy system.[1]

References

-

BenchChem. (2025).[2][3] Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives. Retrieved from .

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. Retrieved from .[4]

-

Mao, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Molecules, 26(22), 6977. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. Retrieved from .[5]

-

Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols. ChemMedChem. Retrieved from .

Sources

- 1. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone | C18H18O8 | CID 10713651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Pharmacophore Modeling of Trifluoromethylated Quinoline Scaffolds: A Comprehensive Technical Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antimicrobial agents[1][2]. In recent years, the strategic incorporation of the trifluoromethyl (

The Physicochemical Rationale for Trifluoromethylation

Quinoline (benzo[b]pyridine) is a versatile, bicyclic aromatic compound characterized by a basic nitrogen atom (pKa ~4.85)[2]. While pharmacologically active, the bare quinoline ring is often susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

The introduction of a

-

Metabolic Shielding: The carbon-fluorine bond is one of the strongest in organic chemistry. Placing a

group at metabolically labile sites effectively blocks CYP450-mediated hydroxylation[5]. -

Lipophilicity and Permeability: The

group significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability[4]. -

Electronic Modulation: The strong electron-withdrawing nature of the

group lowers the electron density of the quinoline ring, modulating the pKa of the nitrogen and altering the molecule's electrostatic potential map.

Pharmacophore Mapping of the -Quinoline Motif

A pharmacophore represents the 3D spatial arrangement of steric and electronic features necessary for optimal supramolecular interactions with a biological target. In 3D Quantitative Structure-Activity Relationship (QSAR) modeling, the

-

Aromatic Ring (AR): The fused benzene and pyridine rings provide a robust, planar platform for

stacking with aromatic amino acid residues (e.g., Trp, Phe, Tyr) within target binding pockets[7]. -

Hydrogen Bond Acceptor (HBA): The quinoline nitrogen acts as a localized HBA.

-

Hydrophobic Feature (HYD) / Steric Bulk: The

group is mapped as a bulky, highly lipophilic sphere. In targets like the Plasmodium falciparum food vacuole or the PKM2 enzyme, this steric bulk is critical for displacing water molecules and anchoring the ligand into deep hydrophobic pockets[6].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Fig 1. Computational workflow for ligand-based pharmacophore modeling of CF3-quinolines.

Step-by-Step Computational Workflow (Ligand-Based 3D QSAR)

To generate a reliable pharmacophore model, researchers must follow a rigorous computational sequence:

-

Conformational Sampling: Because molecules are highly flexible, generate a set of low-energy conformers (typically within 20 kcal/mol of the global minimum) using molecular mechanics force fields (e.g., MMFF94 or CHARMm)[8][6]. Causality: A single static 2D structure cannot represent the bioactive 3D conformation required for target binding.

-

Feature Extraction & Alignment: Overlay highly active compounds against inactive analogs. Align them based on shared features (the quinoline nitrogen HBA and the bicyclic AR).

-

Hypothesis Generation: Identify spatial regions where the presence of the

group (HYD feature) strictly correlates with high biological activity (e.g., low -

Validation: Screen the generated model against a decoy dataset to calculate the Receiver Operating Characteristic (ROC) curve, ensuring the model can distinguish true actives from structurally similar inactives.

Quantitative Structure-Activity Data

The impact of the

Table 1: Physicochemical and Pharmacophore Data of Quinoline Derivatives

| Compound Scaffold | LogP (calc) | TPSA (Ų) | Primary Pharmacophore Features | Target Application |

| Quinoline (Core) | 2.04 | 12.89 | AR, HBA | General Lead[2] |

| 6-(Trifluoromethyl)quinoline | 3.25 | 12.89 | AR, HBA, HYD | Intermediate[9] |

| 4-Amino-7-(CF3)quinoline | 3.40 | 38.91 | AR, HBA, HBD, HYD | Antimicrobial[5] |

| 2,8-bis(CF3)quinoline | 4.85 | 12.89 | AR, HBA, HYD (x2) | Antimalarial[10] |

Experimental Validation: Self-Validating Protocols

Computational predictions must be grounded in robust empirical data. A primary reason for incorporating a

In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Objective: To determine the in vitro half-life (

The Self-Validating System (Causality & Controls): This protocol requires specific controls to ensure the integrity of the data.

-

Positive Control (Verapamil): A known high-clearance drug. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

-

Negative Control (Minus-NADPH): Cytochrome P450 enzymes require the cofactor NADPH to function. If the

-quinoline degrades in the absence of NADPH, the degradation is due to chemical instability or non-specific protein binding, not enzymatic metabolism.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM stock solution of the

-quinoline in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). -

Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

-

Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (

),

Case Studies in Drug Discovery

Antimalarial Agents: The 2,8-bis(trifluoromethyl)quinoline Core

The most famous application of this scaffold is in mefloquine and its analogs. Pharmacophore modeling of chloroquine-resistance reversal agents demonstrates that the 2,8-bis(trifluoromethyl)quinoline core is essential[8][10]. The dual

Fig 2. Mechanism of action: CF3-quinoline mediated inhibition of heme detoxification in malaria.

Anticancer Agents and Kinase Modulation

Recent computational studies have identified tetrahydroquinoline and trifluoromethylated quinoline derivatives as potent modulators of the PI3K/AKT pathway and activators of the PKM2 enzyme[6]. Structure-based pharmacophore modeling reveals that the

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC - National Institutes of Health. Available at:[Link]

-

A 3D QSAR Pharmacophore Model and Quantum Chemical Structure-Activity Analysis of Chloroquine(CQ)-Resistance Reversal. ResearchGate. Available at:[Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI. Available at: [Link]

-

Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators. Dove Medical Press. Available at:[Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at:[Link]

-

Quinoline: A versatile heterocyclic. PMC - National Institutes of Health. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-(trifluoromethyl)quinoline | 590372-17-1 | Benchchem [benchchem.com]

- 4. 8-Methyl-2-(trifluoromethyl)quinoline | 1860-46-4 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dovepress.com [dovepress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Routes for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline

Executive Summary

This application note details the synthesis of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline , a specialized fluorinated heterocycle with significant potential in medicinal chemistry. The quinoline scaffold is a privileged pharmacophore, and the incorporation of a trifluoromethyl (

Unlike 2- or 4-substituted isomers, which are accessible via standard Conrad-Limpach or Knorr syntheses, the 3-(trifluoromethyl) substitution pattern requires specific "building block" engineering. This guide presents a high-fidelity Modified Skraup-Type Cyclization protocol, selected for its scalability, regioselectivity, and use of commercially accessible precursors.

Retrosynthetic Analysis & Strategy

Structural Logic

The target molecule features two electron-donating methoxy groups on the benzenoid ring (positions 5 and 7) and an electron-withdrawing trifluoromethyl group on the pyridyl ring (position 3).

-

Regiochemistry: Starting from 3,5-dimethoxyaniline , cyclization can theoretically occur at either ortho position. Due to the

symmetry of the aniline precursor, both pathways converge to the same 5,7-dimethoxy regioisomer, eliminating the need for isomer separation. -

The 3-

Challenge: Standard acetoacetate condensations yield 2- or 4-

Retrosynthesis Diagram

Caption: Retrosynthetic disconnection revealing the convergent assembly from an electron-rich aniline and a fluorinated C3-synthon.

Detailed Experimental Protocol

Route: Acid-Catalyzed Cyclocondensation

This route utilizes a modified Skraup reaction conditions, optimized to prevent polymerization of the sensitive acrolein derivative while ensuring complete cyclization of the electron-rich aniline.

3.1 Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 3,5-Dimethoxyaniline | 153.18 | 1.0 | Nucleophile / Core Scaffold |

| 2-(Trifluoromethyl)acrolein diethyl acetal | 198.18 | 1.2 | C3-Electrophile |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | Catalyst |

| Toluene | - | Solvent | Medium (Azeotropic removal of EtOH) |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 227.01 | 1.1 | Oxidant (if aromatization is incomplete) |

3.2 Step-by-Step Methodology

Step 1: Imine Formation & Cyclization

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3,5-dimethoxyaniline (10.0 mmol, 1.53 g) and p-TsOH (1.0 mmol, 172 mg) to Toluene (50 mL).

-

Addition: Add 2-(Trifluoromethyl)acrolein diethyl acetal (12.0 mmol, 2.38 g) dropwise at room temperature.

-

Note: The acetal acts as a masked aldehyde. Acid hydrolysis in situ releases the reactive enal species slowly, preventing polymerization.

-

-

Reflux: Heat the mixture to vigorous reflux (110°C). Monitor the collection of ethanol in the Dean-Stark trap.

-

Duration: Reflux for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The aniline spot (

) should disappear, replaced by a fluorescent quinoline spot (

Step 2: Oxidation (Conditional) Mechanism Note: The initial cyclization often yields a 1,2-dihydroquinoline or 1,4-dihydroquinoline intermediate. While air oxidation can drive aromatization, adding an oxidant ensures consistency.

-

Check: If NMR of crude aliquot shows dihydro-signals (broad singlets at 3.5-4.5 ppm), proceed to oxidation.

-

Oxidation: Cool the reaction to room temperature. Add DDQ (11.0 mmol, 2.5 g) and stir at ambient temperature for 1 hour.

-

Workup: Filter the mixture through a pad of Celite to remove hydroquinone byproducts. Wash the pad with Toluene (20 mL).

Step 3: Purification

-

Washing: Wash the filtrate with saturated

(2 x 30 mL) to remove acid catalyst and phenolic byproducts. Wash with Brine (30 mL). -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

15% Ethyl Acetate in Hexanes. -

Fraction Collection: Collect the UV-active, fluorescent fractions.

-

Expected Results & Data

-

Yield: 65–75% (isolated).

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (400 MHz, CDCl3):

- 9.10 (s, 1H, H-2) – Deshielded by N and CF3.

- 8.45 (s, 1H, H-4) – Characteristic of 3-substituted quinolines.

- 7.20 (s, 1H, H-8).

- 6.75 (s, 1H, H-6).

- 3.98 (s, 3H, OMe).

- 3.95 (s, 3H, OMe).

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting. The pathway involves acid-catalyzed acetal hydrolysis, Schiff base formation, and an intramolecular electrophilic aromatic substitution.

Caption: Mechanistic flow from acetal activation to oxidative aromatization.[4][5][6][7]

Quality Control & Validation

Analytical Parameters

To validate the synthesis in a drug development context, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR, 13C-NMR | Matches reference structure; no residual solvent peaks >0.5%. |

| Fluorine Content | 19F-NMR | Single singlet around -62 ppm (vs |

| Purity | HPLC (UV 254 nm) | > 98.0% Area. |

| Mass | LC-MS (ESI+) |

Troubleshooting Guide

-

Problem: Low Yield / Polymerization.

-

Cause: Acrolein derivative is unstable.

-

Solution: Ensure the acetal is used, not the free aldehyde. Add the acetal slowly to the refluxing mixture.

-

-

Problem: Incomplete Cyclization.

-

Cause: Deactivation of aniline by acid.

-

Solution: Use a weaker acid catalyst (e.g., acetic acid) or buffer the system. However, p-TsOH is usually optimal for removing ethanol.

-

Safety & Handling

-

3,5-Dimethoxyaniline: Irritant. Toxic if swallowed. Handle in a fume hood.

-

2-(Trifluoromethyl)acrolein diethyl acetal: Flammable liquid. Potential lachrymator.

-

DDQ: Toxic.[8] Generates HCN upon contact with strong acids (avoid mixing with concentrated acids).

-

Waste Disposal: All organic waste, especially fluorinated compounds, must be disposed of in dedicated halogenated waste streams.

References

-

General Quinoline Synthesis

- Title: "Recent Advances in the Synthesis of Quinolines"

- Source:Molecules, 2013, 18(6), 6848-6878.

-

URL:[Link]

-

Trifluoromethylation Strategies

- Title: "Synthesis of Trifluoromethyl-Substituted Quinolines"

- Source:Journal of Fluorine Chemistry, 2005, 126(4), 569-576.

-

URL:[Link] (General Journal Link for verification)

-

Specific Precursor Reactivity (Acetal)

- Title: "2-Trifluoromethylacrolein: A Vers

- Source:Organic Letters, 2002, 4(16), 2731–2733.

-

URL:[Link]

- Friedländer/Skraup Modifications: Title: "Practical Synthesis of 3-Trifluoromethylquinolines" Source:Synlett, 2009, (11), 1757-1760.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

Synthesis of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous therapeutic agents, and the incorporation of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and biological activity.[1][2] This protocol outlines a robust two-step synthetic route, commencing with the preparation of the key intermediate, 2-amino-4,6-dimethoxyacetophenone, followed by a catalyzed Friedländer annulation with ethyl trifluoroacetoacetate.

Introduction

Quinolines and their derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3] The Friedländer synthesis, a classical and efficient method for constructing the quinoline ring system, remains a cornerstone in the synthesis of this important class of heterocyclic compounds.[4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] This protocol leverages this reliable method to afford the target trifluoromethyl-substituted quinoline.

Synthetic Pathway Overview

The synthesis of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4,6-dimethoxyacetophenone, from commercially available 3,5-dimethoxyaniline. The second step is the critical Friedländer annulation reaction between this intermediate and ethyl trifluoroacetoacetate to construct the final quinoline ring system.

Caption: Overall synthetic scheme for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline.

PART 1: Synthesis of 2-Amino-4,6-dimethoxyacetophenone

This section details the preparation of the key aminoketone intermediate. The procedure involves the protection of the amino group of 3,5-dimethoxyaniline as a trifluoroacetamide, followed by a Friedel-Crafts acylation and subsequent deprotection.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3,5-Dimethoxyaniline | 10272-07-8 | 153.18 | 10.0 g |

| Trifluoroacetic anhydride (TFAA) | 407-25-0 | 210.03 | 1.2 eq |

| Pyridine | 110-86-1 | 79.10 | 1.5 eq |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| Acetyl chloride | 75-36-5 | 78.50 | 1.5 eq |

| Aluminum chloride (AlCl₃) | 7446-70-0 | 133.34 | 2.0 eq |

| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 eq |

| Methanol (MeOH) | 67-56-1 | 32.04 | 150 mL |

| Hydrochloric acid (1M) | 7647-01-0 | 36.46 | As needed |

| Saturated sodium bicarbonate | N/A | N/A | As needed |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Hexanes | 110-54-3 | 86.18 | As needed |

Step-by-Step Protocol

Step 1.1: Protection of the Amino Group

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3,5-dimethoxyaniline (10.0 g) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add trifluoroacetic anhydride (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-